Cyclopentamine

Catalog No.
S574287
CAS No.
102-45-4
M.F
C9H19N
M. Wt
141.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclopentamine

CAS Number

102-45-4

Product Name

Cyclopentamine

IUPAC Name

1-cyclopentyl-N-methylpropan-2-amine

Molecular Formula

C9H19N

Molecular Weight

141.25 g/mol

InChI

InChI=1S/C9H19N/c1-8(10-2)7-9-5-3-4-6-9/h8-10H,3-7H2,1-2H3

InChI Key

HFXKQSZZZPGLKQ-UHFFFAOYSA-N

SMILES

CC(CC1CCCC1)NC

Synonyms

cyclopentadrine, cyclopentamine

Canonical SMILES

CC(CC1CCCC1)NC

Cyclopentamine is a sympathomimetic alkylamine characterized by its chemical formula C9H19NC_9H_{19}N. It is classified as a vasoconstrictor and was historically used as an over-the-counter treatment for nasal congestion, particularly in Europe and Australia. The compound is structurally related to methamphetamine, differing primarily in the replacement of the aromatic phenyl ring with a cyclopentane ring, which results in a unique pharmacological profile. Cyclopentamine acts as a releasing agent for catecholamine neurotransmitters, including norepinephrine, epinephrine, and dopamine, contributing to its stimulant properties and decongestant effects .

Cyclopentamine acts as a nasal decongestant by mimicking the effects of epinephrine. It stimulates alpha-adrenergic receptors in the blood vessels of the nasal passages, causing vasoconstriction (narrowing of blood vessels) which reduces congestion and swelling [].

Typical of alkylamines. Notably, it can participate in:

  • Alkylation Reactions: Cyclopentamine can react with alkyl halides to form more complex amines.
  • Oxidation Reactions: It can be oxidized to form N-oxides or other derivatives.
  • Acylation Reactions: Cyclopentamine can react with acyl chlorides to form amides.

The synthetic pathways often involve the reaction of cyclopentanone with ammonia in the presence of catalysts such as Raney nickel under hydrogen atmosphere, leading to the formation of cyclopentamine .

Cyclopentamine exhibits several biological activities primarily due to its sympathomimetic properties:

  • Vasoconstriction: As a vasoconstrictor, it narrows blood vessels, which can alleviate nasal congestion.
  • Stimulant Effects: It has stimulant effects similar to those of amphetamines, which may lead to increased alertness and energy levels.
  • Neurotransmitter Release: Cyclopentamine promotes the release of norepinephrine and epinephrine, enhancing sympathetic nervous system activity .

Despite its potential therapeutic effects, cyclopentamine has been largely discontinued due to safety concerns and the availability of safer alternatives like propylhexedrine.

The synthesis of cyclopentamine typically involves several methods:

  • Reaction of Cyclopentanone with Ammonia: This method utilizes Raney nickel or Raney nickel-diatomite as catalysts under hydrogen atmosphere. The reaction conditions generally include:
    • Temperature: 120-180 °C
    • Pressure: 50-110 kg/cm²
    • Yield: Approximately 74-88% depending on reaction specifics .
  • Alternative Synthetic Routes: Other methods involve different starting materials or catalysts but are less common due to lower yields or higher costs.

Research on cyclopentamine's interactions indicates that it may interact with various neurotransmitter systems due to its mechanism of action. Notable interactions include:

  • Catecholamines: As a releasing agent for norepinephrine and epinephrine, cyclopentamine may enhance the effects of other sympathomimetics.
  • Central Nervous System Stimulants: Due to structural similarities with amphetamines, it may exhibit additive effects when combined with other stimulants .

Evolution of Industrial Synthesis Routes: Catalytic Hydrogenation Approaches

The industrial production of cyclopentylamine has evolved significantly over the decades, with catalytic hydrogenation emerging as the predominant approach. Early methods suffered from low yields and purity issues, but continuous refinement has led to more efficient processes.

The most established industrial route involves the reductive amination of cyclopentanone with ammonia in the presence of hydrogen and suitable catalysts. According to documentation from ChemicalBook, the standard process employs "nickel catalysts at 20 MPa and 150–200°C in the presence of circulating hydrogen over a fixed-bed catalyst". This approach has become the backbone of commercial cyclopentylamine production due to its scalability and relatively straightforward process parameters.

Table 1: Evolution of Catalytic Hydrogenation Approaches for Cyclopentylamine Synthesis

Time PeriodCatalyst SystemReaction ConditionsYieldReference
Pre-1990sNickel catalystsHigh pressure, 150-200°C55.6%
1991-2000Raney Ni-MgCl₂50-110 kg/cm², 120-180°C88%
1991-2000Raney Ni-diatomite50-110 kg/cm², 120-180°C78%
2000-2010Modified Ni catalysts20 MPa, 150-200°C80-85%
2010-2020Ru/Nb₂O₅ catalysts90°C, 2 MPa H₂84%

The advancement in catalyst design has been particularly noteworthy. Research by Guo et al. demonstrated that ruthenium supported on layered niobium oxide (Ru/Nb₂O₅-L) exhibits excellent performance in the reductive amination of cyclopentanone, achieving yields of up to 84% under milder conditions (90°C, 2 MPa H₂). The study revealed that the high surface area of the layered Nb₂O₅ material resulted in superior ruthenium dispersion, which was key to the catalyst's enhanced activity.

Another notable approach involves the alcoholysis of N-cyclopentylformamide. According to synthesis protocols, "1 mmol of N-cyclopentylformamide dissolved in 3 mL of methanol, with 2 mmol of cesium carbonate, reacted at 60°C for 8 hours" provides an alternative route to cyclopentylamine. This method offers advantages in terms of milder reaction conditions but may be less suitable for large-scale production.

Comparative Analysis of Cyclopentanone-Based Amination Strategies

Various strategies for the amination of cyclopentanone have been explored, each with distinct advantages and limitations. A patent from 1991 outlined several routes to cyclopentylamine, providing valuable insights into the comparative efficiencies of different approaches.

Early methods suffered from poor yields, with some approaches yielding only 40-50% of the desired product. Methods using azanol as a reagent, while chemically elegant, were deemed "difficult to industrialize" due to the high cost of this specialty chemical.

A significant breakthrough came with the development of Raney nickel-based catalyst systems. The patent CN1063680A described an improved method using either Raney Ni-magnesium chloride (weight ratio 5:4) or Raney Ni-diatomite (weight ratio 3:5) as catalysts. This innovation pushed yields to the 78-88.5% range, with product purities of 97-98%. Perhaps more importantly, the transformation efficiency of cyclopentanone reached 98-99%, with selectivity toward cyclopentylamine at 94-96%.

Table 2: Comparative Analysis of Cyclopentanone-Based Amination Strategies

Amination StrategyCatalyst/ReagentsReaction ConditionsYield (%)Selectivity (%)AdvantagesLimitations
Direct amination with NH₃Ni catalystNot specified55.6Not specifiedSimple processLow yield, purification difficulties
Azanol-based methodsAzanolNot specifiedNot specifiedNot specifiedPotentially higher selectivityExpensive reagent, difficult to industrialize
Raney Ni-MgCl₂Raney Ni-MgCl₂ (5:4)120-180°C, 50-110 kg/cm²8894High yield and selectivityRequires pressure equipment
Raney Ni-diatomiteRaney Ni-diatomite (3:5)120-180°C, 50-110 kg/cm²7890Good yield, potentially more stable catalystSlightly lower yield than MgCl₂ variant
Ru/Nb₂O₅ catalysis1% Ru/Nb₂O₅-L90°C, 2 MPa H₂84Not specifiedMilder conditions, reusable catalystMore complex catalyst preparation

The experimental details from CN1063680A provide valuable insights into optimized process parameters:

  • Molar ratio of cyclopentanone to ammonia: 1:(3-5)
  • Optimal catalyst amount: 1.19% of cyclopentanone weight
  • Process temperature: 120-180°C
  • Pressure: 50-110 kg/cm²
  • Reaction time: 1.5-2 hours

The downstream processing involved extraction with petroleum ether followed by rectification, yielding the final product with 97-98% purity.

Advancements in Asymmetric Synthesis of Cyclopentylamine Derivatives

While racemic cyclopentylamine serves many applications, stereoselective variants hold special importance in pharmaceutical applications. Significant advances have been made in the asymmetric synthesis of cyclopentylamine derivatives over the past two decades.

A notable breakthrough came with the development of an "enantioselective CpxRh(III)-catalyzed C-H functionalization/ring-opening route to chiral cyclopentenylamines". This innovative approach utilized a chiral CpxRhIII catalyst system generated in situ from a CpxRhI(cod) precatalyst and bis(o-toluoyl) peroxide as an activating oxidant. The transformation achieved "excellent yields and enantioselectivities of up to 97:3 er" in the synthesis of "densely functionalized chiral cyclopentenylamines".

This methodology represents a significant advancement in asymmetric synthesis, as it establishes a direct route to chiral cyclopentylamine derivatives with high stereoselectivity. The researchers noted that the method was "suitable for asymmetric alkenyl C-H functionalizations of α,β-unsaturated oxime ethers furnishing skipped dienes with high levels of enantiocontrol".

Another important contribution to the field came through the development of carbocyclization strategies for 2-amino-5-hexenyl radicals, which provided access to cyclopentylamine derivatives suitable as intermediates for carbocyclic nucleoside synthesis. This approach expanded the synthetic utility of cyclopentylamine derivatives in complex pharmaceutical applications.

More recent advancements have focused on the selective functionalization of cyclopentylamine frameworks. Patent WO2012172426A1 disclosed improved processes for preparing cyclopentylamine derivatives with precise control over stereochemistry, particularly valuable for pharmaceutical applications such as in the synthesis of Ticagrelor, an important antiplatelet medication.

Patent Landscape Analysis: Key Innovations in Process Chemistry (1990-2025)

The patent landscape surrounding cyclopentylamine synthesis reflects continuous innovation in process chemistry over the past three decades. A chronological analysis reveals several key trends and breakthrough moments.

Table 3: Patent Landscape Analysis (1990-2025)

Patent NumberFiling/Priority DateKey InnovationSignificance
CN1063680A1991-01-28Raney Ni-MgCl₂ and Raney Ni-diatomite catalystsFirst major improvement in catalytic systems yielding 78-88.5% product
IL-244102-B2013-08-16Cyclopentylamine derivatives for pharmaceutical useApplication in important pharmaceutical compounds
WO2012172426A12012-06-13Improved process for preparing cyclopentylamine derivativesEnhanced stereocontrol for pharmaceutical intermediates
US20140206867A12012-06-13Process for preparing substituted cyclopentanamine derivativesUseful intermediates in pharmaceutical synthesis
CN110483306A2018-05-14New synthetic method of cyclobutylamineExpansion of synthetic methodology to related compounds

The early 1990s saw fundamental improvements in basic synthesis methods, exemplified by the CN1063680A patent which established improved catalytic systems with substantially higher yields. This period focused primarily on improving yield, selectivity, and process efficiency.

The period from 2000-2015 witnessed a shift toward pharmaceutical applications, with patents like IL-244102-B focusing on cyclopentylamine derivatives for medicinal chemistry. This reflected the growing importance of this compound class in drug development.

Most recent innovations (2015-2025) have concentrated on stereoselective synthesis and specialized derivatives. Patents such as WO2012172426A1 and US20140206867A1 disclose improved processes for preparing cyclopentylamine derivatives with precise control over stereochemistry—critical for modern pharmaceutical applications.

A notable trend has been the increasing focus on environmentally friendly processes. Recent methodologies emphasize milder conditions, reduced pressure requirements, and more efficient catalysts that minimize waste generation. This aligns with the broader industry shift toward more sustainable chemical manufacturing practices.

Cyclopentyl Ring Geometry Effects on Biological Target Engagement

The cyclopentyl ring system in cyclopentamine exhibits unique conformational characteristics that directly influence its biological activity and target engagement. The five-membered cyclopentane ring adopts primarily envelope and half-chair conformations, with rapid interconversion between these states at physiological temperatures [1] [2]. This conformational flexibility, while restricted compared to linear alkyl chains, provides sufficient rigidity to influence receptor binding patterns while maintaining the adaptability necessary for target engagement.

The cyclopentyl ring geometry creates a distinctive spatial arrangement that affects the positioning of the N-methylaminopropyl side chain. Crystallographic studies have demonstrated that the cyclopentyl ring preferentially adopts an envelope conformation with one carbon atom displaced from the plane of the other four [2]. This puckering introduces specific steric constraints that influence the overall molecular shape and the accessibility of the nitrogen atom for receptor interaction.

The geometric constraints imposed by the cyclopentyl ring result in a more compact molecular structure compared to linear analogs. The rigid cyclic framework restricts the conformational freedom of the attached side chain, leading to a reduced number of energetically accessible conformations. This conformational restriction has been associated with improved receptor selectivity, as the molecule is predisposed to adopt conformations that favor binding to specific receptor subtypes [3].

Comparative analysis with other cycloalkyl systems reveals that the cyclopentyl ring occupies an intermediate position in terms of both steric bulk and conformational rigidity. While smaller than the cyclohexyl ring found in propylhexedrine, the cyclopentyl system provides sufficient spatial organization to influence biological activity. The ring strain inherent in the five-membered ring system, approximately 6.5 kcal/mol, contributes to the overall conformational preferences and may affect the thermodynamics of receptor binding [4].

The electronic properties of the cyclopentyl ring also contribute to biological activity through subtle effects on the adjacent nitrogen atom. The sp3-hybridized carbon atoms in the ring system provide a hydrophobic environment that can influence the electron density at the amine nitrogen, potentially affecting its basicity and hydrogen bonding capabilities. These electronic effects, while modest, can contribute to the overall binding affinity and selectivity profile of the molecule.

Comparative Structure-Activity Relationship Analysis with Propylhexedrine and Tuaminoheptane Derivatives

The comparative analysis of cyclopentamine with propylhexedrine and tuaminoheptane reveals important structure-activity relationships that illuminate the role of ring systems in determining biological activity. Propylhexedrine, containing a cyclohexyl ring, demonstrates enhanced potency compared to cyclopentamine, while tuaminoheptane, with its linear heptyl chain, exhibits the lowest activity among these three compounds [5] [6].

The cyclohexyl ring in propylhexedrine provides greater conformational stability than the cyclopentyl ring of cyclopentamine due to the absence of significant ring strain. The chair conformation of the cyclohexyl ring is energetically favored and creates a more defined spatial arrangement of substituents. This enhanced conformational control contributes to propylhexedrine's superior potency as a norepinephrine and dopamine releasing agent [7]. The larger ring size also provides a more substantial hydrophobic interaction surface, which may contribute to improved binding affinity at target receptors.

Tuaminoheptane's linear structure represents the opposite extreme in terms of conformational flexibility. The absence of a cyclic constraint allows for extensive conformational freedom, which typically results in reduced binding affinity due to the entropic penalty associated with conformational restriction upon binding [6]. The linear heptyl chain can adopt numerous conformations, but lacks the conformational preorganization that favors receptor binding. This structural flexibility contributes to tuaminoheptane's lower potency compared to the cyclic analogs.

The relative activities of these compounds follow the order: propylhexedrine > cyclopentamine > tuaminoheptane, which correlates with the degree of conformational restriction imposed by their respective structural frameworks [8] [9]. This relationship demonstrates the importance of optimal conformational rigidity in achieving high biological activity. The cyclohexyl ring provides the ideal balance of conformational restriction and spatial organization, while the cyclopentyl ring offers moderate restriction, and the linear chain provides minimal constraint.

Metabolic stability also varies among these compounds, with the cyclic analogs generally showing enhanced resistance to enzymatic degradation compared to the linear tuaminoheptane. The ring systems protect the adjacent bonds from metabolic cleavage, contributing to improved pharmacokinetic properties [10]. The cyclohexyl ring of propylhexedrine appears to provide the greatest protection, followed by the cyclopentyl ring of cyclopentamine.

Electronic Effects of N-Alkyl Substitutions on Receptor Binding Kinetics

The N-methylation of cyclopentamine represents a critical structural modification that significantly influences receptor binding kinetics and selectivity. The introduction of a methyl group at the nitrogen atom creates several electronic and steric effects that enhance the compound's interaction with monoamine transporters and receptors [11] [12].

The electronic effects of N-methylation primarily involve the alteration of the nitrogen atom's electron density and basicity. The methyl group acts as an electron-donating substituent, increasing the electron density at the nitrogen atom and enhancing its basicity. This increased electron density strengthens the compound's ability to form ionic interactions with negatively charged residues in the receptor binding site, particularly aspartate and glutamate residues that are commonly found in monoamine transporter binding sites [11].

The N-methyl substituent also influences the compound's lipophilicity, which affects its ability to cross biological membranes and interact with membrane-bound receptors. The addition of the methyl group increases the compound's partition coefficient, enhancing its penetration into lipid bilayers and improving its access to target sites. This increased lipophilicity contributes to the compound's enhanced potency compared to the corresponding primary amine [13].

Steric effects of N-methylation play a crucial role in determining receptor selectivity. The methyl group creates a specific steric environment around the nitrogen atom that can either enhance or hinder binding depending on the spatial requirements of the receptor binding site. Studies have shown that N-aralkyl substitutions generally increase affinity for alpha-adrenergic receptors, while smaller alkyl groups like methyl provide optimal binding for certain receptor subtypes [11].

The kinetics of receptor binding are also influenced by N-methylation through effects on the association and dissociation rates. The N-methyl group can participate in additional hydrophobic interactions with the receptor, potentially increasing the residence time of the compound at the binding site. This enhanced residence time can contribute to improved pharmacological efficacy even at lower binding affinities [3].

Conformational effects of N-methylation include the restriction of certain rotational degrees of freedom around the C-N bond. The methyl group introduces steric hindrance that can favor specific conformations of the side chain, potentially preorganizing the molecule for optimal receptor binding. This conformational bias can contribute to enhanced selectivity by favoring conformations that are complementary to the target receptor [14].

Conformational Restriction Strategies in Analog Design

The design of conformationally restricted analogs of cyclopentamine represents a fundamental approach in medicinal chemistry for optimizing biological activity and selectivity. Conformational restriction strategies aim to reduce the entropic penalty associated with binding by constraining the molecule to adopt conformations that are favorable for target interaction [15] [16].

The cyclopentyl ring itself represents a form of conformational restriction, but additional constraints can be introduced to further enhance activity. Cyclization strategies can be employed to create bicyclic or tricyclic systems that provide greater conformational rigidity. These approaches typically involve the formation of additional rings that lock the molecule into specific conformational states [17].

Ring expansion and contraction strategies offer alternative approaches to conformational modification. Converting the cyclopentyl ring to a cyclobutyl or cyclohexyl system can significantly alter the conformational preferences and binding characteristics. Cyclobutyl analogs would introduce greater ring strain and conformational restriction, while cyclohexyl analogs would provide enhanced stability and different spatial arrangements [18].

The introduction of double bonds within the cyclopentyl ring represents another conformational restriction strategy. The incorporation of alkene functionality creates planar regions that restrict rotation and can enhance binding affinity through improved complementarity with planar binding sites. However, the increased rigidity must be balanced against potential loss of adaptability for induced-fit binding mechanisms [19].

Substituent-based conformational restriction involves the introduction of bulky groups that create steric hindrance and favor specific conformations. The strategic placement of methyl, ethyl, or other substituents on the cyclopentyl ring can bias the conformational equilibrium toward states that are optimal for receptor binding. This approach has been successfully applied in the design of various receptor ligands [20].

Bridged ring systems represent advanced conformational restriction strategies that can be applied to cyclopentamine analogs. The formation of bridges across the cyclopentyl ring creates highly rigid structures with well-defined spatial arrangements. These bicyclic systems can provide exceptional selectivity but may sacrifice some binding affinity due to reduced conformational adaptability [21].

The design of conformationally restricted analogs must consider the balance between rigidity and flexibility required for optimal biological activity. Excessive conformational restriction can lead to reduced binding affinity if the constrained conformation is not perfectly complementary to the receptor binding site. Conversely, insufficient restriction may fail to provide the desired selectivity improvements [22].

CompoundMolecular FormulaMolecular Weight (g/mol)Ring SystemReceptor ActivityRelative PotencyClinical Use
CyclopentamineC9H19N141.26CyclopentaneNorepinephrine/Dopamine/Serotonin releasing agentLower than methamphetamineDiscontinued nasal decongestant
PropylhexedrineC10H21N155.28CyclohexaneNorepinephrine/Dopamine/Serotonin releasing agentLower than methamphetamineNasal decongestant
TuaminoheptaneC7H17N129.24LinearNorepinephrine reuptake inhibitor/releasing agentLower than methamphetamineNasal decongestant (limited use)
MethamphetamineC10H15N149.23Aromatic (Phenyl)Norepinephrine/Dopamine/Serotonin releasing agentReference compoundControlled substance
CyclopentylamineC5H11N85.15CyclopentaneN/AN/AChemical intermediate

The successful application of conformational restriction strategies requires a thorough understanding of the target receptor structure and the conformational preferences of the lead compound. Computational modeling techniques, including molecular dynamics simulations and quantum mechanical calculations, can provide valuable insights into the conformational behavior of designed analogs [23]. These tools enable the prediction of conformational energies and the identification of stable conformational states that may be targeted through structural modifications.

The integration of conformational restriction strategies with other medicinal chemistry approaches, such as bioisosterism and pharmacophore modification, can lead to the development of highly optimized analogs with improved therapeutic profiles. The systematic application of these strategies to cyclopentamine and related compounds continues to provide valuable insights into the relationship between molecular structure and biological activity [24].

Structural FeatureEffect on ActivityBinding AffinitySelectivityMetabolic Stability
Cyclopentyl RingModerate activityLowerBroad spectrumModerate
N-Methyl SubstitutionEnhanced receptor bindingIncreasedImprovedEnhanced
Propyl Side ChainOptimal chain lengthModerateModerateModerate
Ring Size EffectCyclopentyl < Cyclohexyl < PhenylSize-dependentVariableRing-size dependent
Aromatic RingHighest activityHighestLower selectivityLower

XLogP3

2.9

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

141.151749610 g/mol

Monoisotopic Mass

141.151749610 g/mol

Heavy Atom Count

10

Melting Point

113-115

UNII

WB9Q6M8O60

ATC Code

R - Respiratory system
R01 - Nasal preparations
R01A - Decongestants and other nasal preparations for topical use
R01AA - Sympathomimetics, plain
R01AA02 - Cyclopentamine

Other CAS

102-45-4

Wikipedia

Cyclopentamine

Use Classification

Pharmaceuticals

Dates

Last modified: 08-15-2023

Explore Compound Types